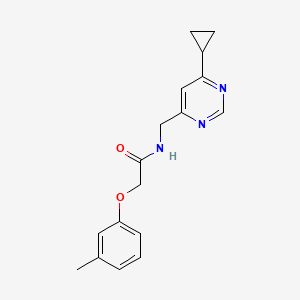
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-690,550 and is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the signaling pathways of immune cells, and its inhibition has shown promising results in the treatment of various autoimmune diseases.
Applications De Recherche Scientifique
Synthesis and Process Research
One significant area of research involves the synthesis of pyrimidine derivatives, which serve as crucial intermediates in the production of various pharmaceuticals. For example, studies have detailed the synthesis processes for compounds like 4,6-Dichloro-2-methylpyrimidine, highlighting its role as an intermediate in creating anticancer drugs such as dasatinib. These processes emphasize the importance of optimal conditions for achieving high yields, showcasing the chemical’s versatility in drug synthesis (Guo Lei-ming, 2012).
Antimicrobial Activity
Research into pyrimidine derivatives has also uncovered their potential as antimicrobial agents. A series of pyrimidine-based compounds were synthesized and evaluated for their antibacterial and antifungal activities, comparing favorably with standard drugs like streptomycin and fusidic acid. This demonstrates the potential of pyrimidine derivatives in developing new antimicrobial therapies (A. Hossan et al., 2012).
Anticancer Research
Pyrimidine derivatives have been explored for their anticancer activities as well. For instance, research on 5-deaza analogues of aminopterin and folic acid has shown significant in vitro and in vivo anticancer properties, underscoring the role of pyrimidine structures in the design of anticancer drugs (T. Su et al., 1986).
Antiviral and Anti-inflammatory Applications
Pyrimidine derivatives have shown promise in antiviral and anti-inflammatory applications. For example, compounds synthesized from chloropyridinyl neonicotinoid insecticides, which share structural similarities with the compound of interest, have been studied for their metabolic pathways in mice, providing insights into their potential pharmacological applications (Kevin A. Ford & J. Casida, 2006).
Analytical Method Development
Additionally, pyrimidine derivatives are used in developing analytical methods for drug analysis. For instance, a rapid chemometric reverse-phase HPLC method was developed for the simultaneous estimation of paracetamol and ibuprofen in bulk and tablet formulations, demonstrating the utility of pyrimidine-based compounds in enhancing analytical techniques (S. B. Kanthale et al., 2020).
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-2-4-15(7-12)22-10-17(21)18-9-14-8-16(13-5-6-13)20-11-19-14/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFHBFCRLONDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

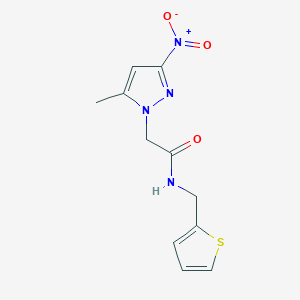
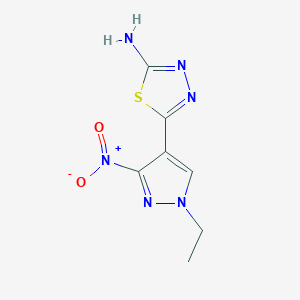
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)
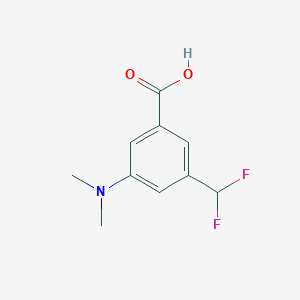
![2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide](/img/structure/B2447872.png)




![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)
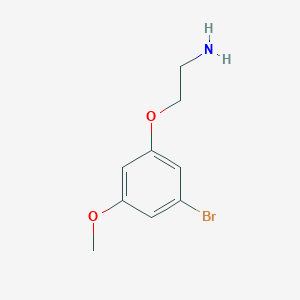
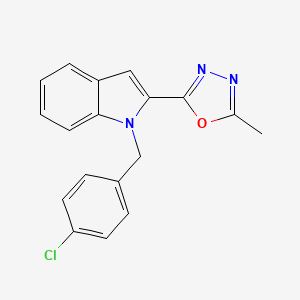
![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)